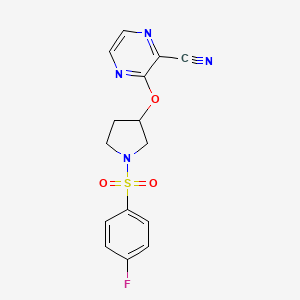
3-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolidine derivative . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The crystal structure showed that due to the incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization, two new ligands were formed .Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offered better in vitro potency .Chemical Reactions Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The crystal structure showed that due to the incorporation of a methylene group through a spontaneously Pictet-Spengler cyclization, two new ligands were formed .Physical and Chemical Properties Analysis
The physicochemical properties of pyrrolidine derivatives are influenced by the unique characteristics of the pyridine moiety and the unique physicochemical properties of the fluorine atom .Scientific Research Applications
Synthesis and Characterization
Metal-Free Synthesis
A direct and metal-free access toward fully substituted pyrazoles and its sulphenylation has been established, showcasing the formation of one C-S and two C-N bonds by multiple bond cleavage, indicating the compound's relevance in synthesizing complex molecules with high bond-forming efficiency and broad substrate scopes (Jun Sun et al., 2015).
Crystal Structure and DFT Calculations
The crystal structure of related pyridine derivatives has been elucidated by single crystal X-ray diffraction, optimized by density functional theory (DFT) calculations, and further analyzed for intra- and intermolecular interactions via Hirshfeld surface analysis. This approach aids in understanding the molecular configuration and potential reactivity of compounds (M. Venkateshan et al., 2019).
Antimicrobial and Anticancer Activities
Antimicrobial and Anticancer Synthesis
New pyridines synthesized from dihydro-oxo-phenyl-pyridine-carbonitrile showed significant antibacterial and antitumor activities. This highlights the potential of these compounds in developing new therapeutic agents (Safaa I. Elewa et al., 2021).
Heterocyclic Sulfonamides and Sulfonyl Fluorides
A sulfur-functionalized aminoacrolein derivative was used for efficient and selective synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, demonstrating the compound's utility in medicinal chemistry for synthesizing pyrazole-4-sulfonamides and expanding to other heterocyclic sulfonyl fluorides with potential antibacterial activities (Joseph W. Tucker et al., 2015).
Catalysis and Green Chemistry
Magnetically Separable Catalysts
Magnetically separable graphene oxide anchored sulfonic acid nanoparticles were prepared and characterized, showing high catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine-carbonitriles in a green solvent under microwave irradiation. This method underscores the compound's role in promoting environmentally friendly synthesis techniques (Mo Zhang et al., 2016).
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence biological activity . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The biological activities of pyrrolidine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of these compounds will be discovered in the future .
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3S/c16-11-1-3-13(4-2-11)24(21,22)20-8-5-12(10-20)23-15-14(9-17)18-6-7-19-15/h1-4,6-7,12H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISLFRSDTONCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2917962.png)
![2-[4-(tert-butoxy)phenyl]ethan-1-amine](/img/structure/B2917963.png)
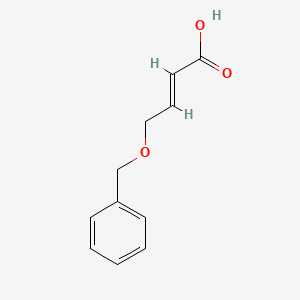
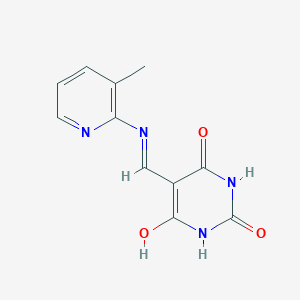
![(2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)
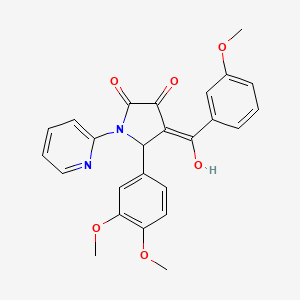
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenylpropanamide](/img/structure/B2917971.png)
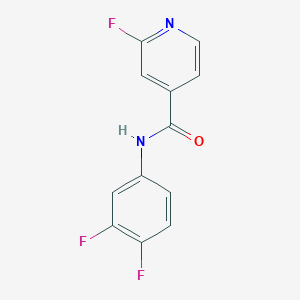
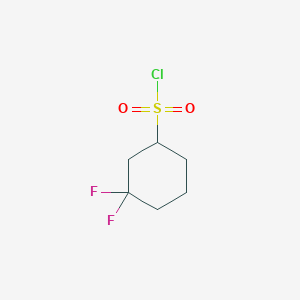
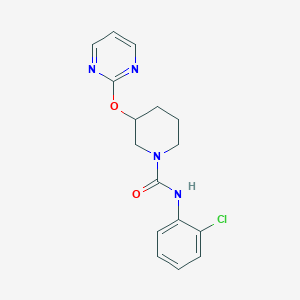
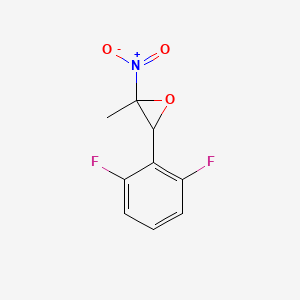
![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)

